molecular formula C15H17NO4 B6634645 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid

4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid

Cat. No.: B6634645
M. Wt: 275.30 g/mol
InChI Key: XQDUDLJZPPEBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bicyclo[310]hexane-6-carbonylamino)-2-methoxybenzoic acid is a complex organic compound featuring a bicyclic hexane structure

Properties

IUPAC Name

4-(bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-20-12-7-8(5-6-11(12)15(18)19)16-14(17)13-9-3-2-4-10(9)13/h5-7,9-10,13H,2-4H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDUDLJZPPEBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2C3C2CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows for tight binding to target proteins, potentially leading to enhanced selectivity and reduced off-target effects. This makes it a valuable scaffold in drug design, particularly for targeting enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid stands out due to its specific functional groups and the potential for diverse chemical modifications. Its unique structure allows for applications across various scientific disciplines, making it a versatile and valuable compound in research and industry.

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